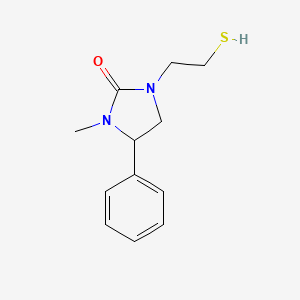
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a heterocyclic compound with a molecular formula of C11H14N2OS. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like metal complexes or organocatalysts can be employed to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and environmentally friendly, aligning with modern green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing moiety allows it to form covalent bonds with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: This compound contains a sulfur atom in place of the oxygen atom in the imidazolidinone ring and exhibits similar chemical properties.
Imidazole-2-thione: Another sulfur-containing heterocycle with a five-membered ring structure.
4-Imidazolidinone: A related compound with a different substitution pattern on the imidazolidinone ring.
Uniqueness
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups.
Properties
CAS No. |
64892-29-1 |
|---|---|
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2OS/c1-13-11(10-5-3-2-4-6-10)9-14(7-8-16)12(13)15/h2-6,11,16H,7-9H2,1H3 |
InChI Key |
GKXMKBITVCRFEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN(C1=O)CCS)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


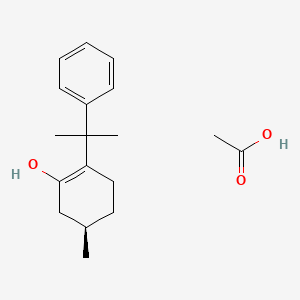
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
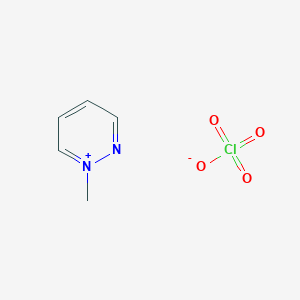
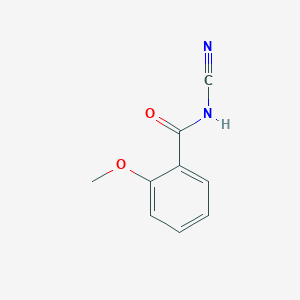

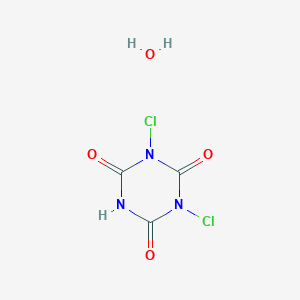
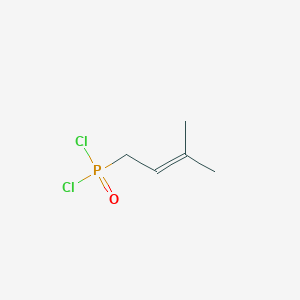


![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)


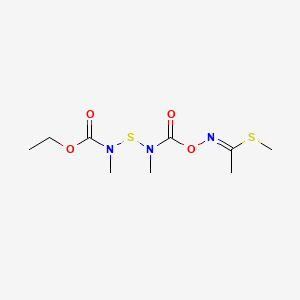
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)
